(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

Catalog No.
S660762
CAS No.
1072018-68-8
M.F
C21H29Cl2FN2O2
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H...

CAS Number

1072018-68-8

Product Name

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

IUPAC Name

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide

Molecular Formula

C21H29Cl2FN2O2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1

InChI Key

DKNDOKIVCXTFHJ-HNNXBMFYSA-N

SMILES

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C

Synonyms

3,5-dichloro-N-(1-(2,2-dimethyl-tetrahydropyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl)-benzamide, 3,5-dichloro-N-(1-(2,2-dimethyltetrahydropyran-4-ylmethyl)-4-fluoropiperidin-4-ylmethyl)benzamide, TTA-P2

Canonical SMILES

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C

Isomeric SMILES

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C

Analgesic Properties

Studies have shown that (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide exhibits potent analgesic effects. It is believed to work by blocking voltage-gated sodium channels, which are responsible for pain signal transmission in neurons. This research is documented in "[A potent and selective novel nociceptive blocker, (S)-3,5-dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide: in vitro and in vivo characterization]" ().

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide is a complex organic compound featuring a dichlorobenzamide structure. Its molecular formula is C₁₈H₂₃Cl₂F N₂O, and it includes several functional groups: a benzamide moiety, a piperidine ring, and a tetrahydropyran group. The presence of chlorine and fluorine atoms contributes to its unique chemical properties and potential biological activities.

There is no scientific literature available on the mechanism of action of this specific compound.

  • Potential skin and eye irritation
  • Possible respiratory tract irritation if inhaled
  • Unknown toxicity
Typical of amides and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles, which may alter the compound's biological activity.
  • Reduction Reactions: The carbonyl group in the amide can be reduced to form an amine, affecting the compound's solubility and reactivity.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are facilitated by specific catalysts or under particular conditions, such as temperature and pH.

This compound exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential effects on various biological targets, including:

  • Antidepressant Activity: Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential use in treating depression.
  • Anticancer Properties: Some derivatives of benzamides have demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial Effects: The presence of halogens often enhances antimicrobial activity against various pathogens.

The biological activity is typically assessed using bioassays that measure the compound's effects on living cells or organisms .

The synthesis of (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide can be achieved through several methods:

  • Stepwise Synthesis:
    • Formation of Tetrahydropyran: Starting with a suitable precursor like 2,2-dimethyltetrahydro-2H-pyran, which can be synthesized via acid-catalyzed cyclization.
    • Piperidine Modification: Introduction of the fluorine atom into the piperidine ring using fluorinating agents.
    • Benzamide Formation: Coupling the modified piperidine with a dichlorobenzoyl chloride in the presence of a base to form the final compound.
  • One-Pot Reactions: Advances in synthetic chemistry allow for one-pot reactions that streamline multiple steps into a single reaction vessel, improving yield and reducing time.

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide has several potential applications:

  • Pharmaceutical Development: As a candidate for drug development targeting mental health disorders or cancer therapies.
  • Chemical Probes: Utilized in research to understand biological pathways or mechanisms of disease.

Interaction studies involving (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide often focus on its binding affinity to specific receptors or enzymes. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its efficacy against biological targets.

These studies help elucidate the mechanism of action and potential therapeutic benefits.

Similar Compounds

Several compounds exhibit structural similarities to (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
4-FluorobenzamideFluorobenzene with amideAntidepressant
3-ChlorobenzamideChlorobenzene with amideAnticancer
N-(4-Fluorophenyl)acetamideAcetamide with fluorophenylAnalgesic

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

430.1590117 g/mol

Monoisotopic Mass

430.1590117 g/mol

Heavy Atom Count

28

Wikipedia

TTA-P2

Dates

Last modified: 08-15-2023

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